molecular formula C19H14BrNO4S2 B3536898 3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B3536898
M. Wt: 464.4 g/mol
InChI Key: NBOJTLXQEVUKSW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoic acid moiety, and a brominated ethoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-haloketone to form the thiazolidinone ring.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide in the presence of a base.

    Condensation: The final step involves the condensation of the brominated ethoxybenzylidene group with the thiazolidinone ring and benzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to the presence of the brominated ethoxybenzylidene group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4S2/c1-2-25-15-7-6-13(20)8-12(15)10-16-17(22)21(19(26)27-16)14-5-3-4-11(9-14)18(23)24/h3-10H,2H2,1H3,(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOJTLXQEVUKSW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 4
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Reactant of Route 6
3-[(5E)-5-(5-bromo-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

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